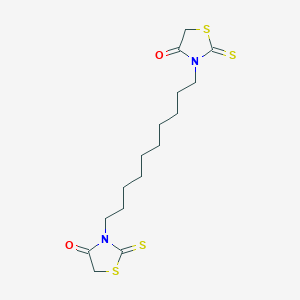
3,3'-(Decane-1,10-diyl)bis(2-sulfanylidene-1,3-thiazolidin-4-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] is a compound belonging to the thiazolidinone family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of sulfur and nitrogen in the ring structure enhances the pharmacological properties of these compounds, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] typically involves the reaction of thioamides with various reagents under specific conditions. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions to produce the desired thiazolidinone derivatives . Industrial production methods often employ multicomponent reactions, click chemistry, and green chemistry approaches to enhance yield, selectivity, and purity .
Chemical Reactions Analysis
4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include ethanol, acetylene dicarboxylate, oxalyl chloride, and various catalysts . Major products formed from these reactions include thiazolidinone derivatives with varied biological activities .
Scientific Research Applications
4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] can be compared with other thiazolidinone derivatives, such as:
2-Thioxo-4-thiazolidinone: Known for its antimicrobial and anticancer properties.
4,4’-Bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfone: Exhibits moderate efficacy against bacterial strains.
The uniqueness of 4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
37509-68-5 |
|---|---|
Molecular Formula |
C16H24N2O2S4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
3-[10-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)decyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H24N2O2S4/c19-13-11-23-15(21)17(13)9-7-5-3-1-2-4-6-8-10-18-14(20)12-24-16(18)22/h1-12H2 |
InChI Key |
FDTCTQZTWHUIRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCCCCCCCCN2C(=O)CSC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















